An In-Depth Technical Guide to the Chemical Properties of L-Valine 4-Nitroanilide
An In-Depth Technical Guide to the Chemical Properties of L-Valine 4-Nitroanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine 4-nitroanilide is a synthetic chromogenic substrate extensively utilized in biochemical assays, particularly for the detection and quantification of protease activity. Its chemical structure, comprising the amino acid L-valine linked to a 4-nitroaniline moiety via an amide bond, allows for the spectrophotometric measurement of enzymatic cleavage. This guide provides a comprehensive overview of the chemical properties of L-Valine 4-nitroanilide, detailed experimental protocols for its use and characterization, and visual representations of its primary application.
Chemical and Physical Properties
L-Valine 4-nitroanilide is typically available as its hydrochloride salt, which exhibits enhanced stability and solubility in aqueous solutions.[1] The properties of both the free base and the hydrochloride salt are crucial for their application in experimental settings.
Table 1: General Properties of L-Valine 4-Nitroanilide and its Hydrochloride Salt
| Property | L-Valine 4-nitroanilide | L-Valine 4-nitroanilide Hydrochloride |
| Synonyms | (2S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide, L-Val-pNA | L-Val-pNA·HCl |
| CAS Number | 52084-13-6[2] | 77835-49-5[3] |
| Molecular Formula | C₁₁H₁₅N₃O₃[2] | C₁₁H₁₅N₃O₃·HCl[3] |
| Appearance | Off-white to yellow powder | White to off-white powder[3] |
Table 2: Physicochemical Properties of L-Valine 4-Nitroanilide and its Hydrochloride Salt
| Property | L-Valine 4-nitroanilide | L-Valine 4-nitroanilide Hydrochloride |
| Molecular Weight | 237.26 g/mol [2] | 273.61 g/mol [3] |
| Melting Point | Data not readily available | Data not readily available |
| Solubility | Very slightly soluble in water (0.52 g/L at 25 °C, calculated).[4] Soluble in organic solvents like DMSO. | Soluble in aqueous solutions.[3] Soluble in methanol.[3] |
| Optical Rotation | Data not readily available | [α]D²⁰ = +63 ± 2° (c=1 in MeOH)[3] |
| Stability & Storage | Store at 2-8°C.[2] | Store at ≤ -4°C.[3] |
Reactivity and Applications
The primary utility of L-Valine 4-nitroanilide lies in its role as a chromogenic substrate for various proteases, including elastase and trypsin. The enzymatic hydrolysis of the amide bond linking the L-valine residue to the 4-nitroaniline group releases the yellow-colored 4-nitroaniline (p-nitroaniline), which has a maximum absorbance at approximately 405-410 nm. The rate of p-nitroaniline release is directly proportional to the enzyme's activity.[5]
This property makes L-Valine 4-nitroanilide an invaluable tool in:
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Enzyme Kinetics: Studying the reaction rates and mechanisms of proteases.[3]
-
Drug Discovery: Screening for and characterizing protease inhibitors.
-
Protein Engineering: Assessing the activity of modified or engineered proteases.[3]
-
Biochemical Assays: Quantifying protease levels in biological samples.[3]
Experimental Protocols
I. General Protocol for Determining Protease Activity using L-Valine 4-Nitroanilide
This protocol provides a general framework for assaying protease activity. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular enzyme under investigation.
Materials:
-
L-Valine 4-nitroanilide
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., Tris-HCl, Phosphate buffer) appropriate for the specific protease
-
Protease solution of unknown activity
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplate or cuvettes
Procedure:
-
Substrate Stock Solution Preparation: Prepare a stock solution of L-Valine 4-nitroanilide (e.g., 10-20 mM) in DMSO.
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration in the assay buffer. The optimal concentration is often near the Michaelis-Menten constant (Km) for the enzyme.
-
Enzyme Preparation: Prepare serial dilutions of the protease in the assay buffer to determine an optimal concentration that yields a linear reaction rate over time.
-
Assay Setup:
-
In a 96-well plate, add a defined volume of assay buffer to each well.
-
Add a small volume of the diluted protease solution to the appropriate wells.
-
Include control wells containing only the assay buffer and substrate to measure substrate auto-hydrolysis.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the working substrate solution to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm over a set period (e.g., 10-30 minutes) at regular intervals (e.g., every 30-60 seconds).[5]
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
The concentration of the product (p-nitroaniline) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.[7]
-
II. Workflow for Protease Inhibitor Screening
L-Valine 4-nitroanilide is a valuable tool for screening potential protease inhibitors. The following workflow outlines the general steps involved.
Figure 1: A generalized workflow for screening protease inhibitors using L-Valine 4-nitroanilide.
Enzymatic Cleavage of L-Valine 4-Nitroanilide
The core of the assay is the enzymatic hydrolysis of L-Valine 4-nitroanilide. This reaction is highly specific to proteases that recognize and cleave at the C-terminus of a valine residue.
Figure 2: The enzymatic cleavage of L-Valine 4-nitroanilide by a protease.
Conclusion
L-Valine 4-nitroanilide is a robust and versatile tool for the study of proteases. Its well-defined chemical properties and the straightforward nature of the chromogenic assay make it an essential reagent in academic research and pharmaceutical development. The protocols and workflows presented in this guide offer a solid foundation for the effective utilization of this compound in a variety of experimental contexts. Further optimization of assay conditions is always recommended to suit the specific enzyme and experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS # 52084-13-6, L-Valine p-nitroanilide, (2S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide - chemBlink [chemblink.com]
- 5. benchchem.com [benchchem.com]
- 6. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
